2-Methyl-6-nitrobenzoic acid
Overview
Description
2-Methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a nitrated derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position on the benzene ring. This compound appears as pale yellow needles or tan powder and is insoluble in water .
Mechanism of Action
Target of Action
2-Methyl-6-nitrobenzoic acid is a nitrated carboxylic acid Carboxylic acids are known to react with all bases, both organic (for example, the amines) and inorganic .
Mode of Action
The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in specific interactions with its targets, leading to various changes at the molecular level.
Biochemical Pathways
It’s known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Pharmacokinetics
It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Result of Action
It’s known that carboxylic acids donate hydrogen ions if a base is present to accept them . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the compound is insoluble in water , which can affect its action, efficacy, and stability in aqueous environments.
Biochemical Analysis
Biochemical Properties
The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the compound
Cellular Effects
Nitro compounds can potentially cause cellular effects such as changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 153-157 °C .
Metabolic Pathways
Nitro compounds can undergo various reactions, which could potentially involve different enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrobenzoic acid can be synthesized through the nitration of 2-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically involves the following steps:
- Dissolving 2-methylbenzoic acid in concentrated sulfuric acid.
- Gradually adding concentrated nitric acid while maintaining the temperature between 5°C and 15°C.
- Stirring the mixture for a specified period to ensure complete nitration.
- Pouring the reaction mixture onto ice to precipitate the product.
- Filtering and washing the precipitate to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, or catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Esterification: Alcohols and acid catalysts like sulfuric acid
Major Products:
Reduction: 2-Methyl-6-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Esterification: Methyl or ethyl esters of this compound
Scientific Research Applications
2-Methyl-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Employed in the production of specialty chemicals and as a precursor for more complex chemical entities
Comparison with Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the methyl group at the second position.
3-Nitrobenzoic acid: Nitro group at the third position instead of the sixth.
4-Nitrobenzoic acid: Nitro group at the fourth position.
Uniqueness: 2-Methyl-6-nitrobenzoic acid is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which influences its chemical reactivity and biological activity. The specific positioning of these groups affects the compound’s electronic properties and steric interactions, making it distinct from other nitrobenzoic acid derivatives .
Properties
IUPAC Name |
2-methyl-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSGQZMYLXTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025639 | |
Record name | 2-Methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025639 | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-6-nitrobenzoic acid appears as pale yellow needles or tan powder. (NTP, 1992) | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
13506-76-8 | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methyl-6-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13506-76-8 | |
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Record name | 6-Methyl-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013506768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-o-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.470 | |
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Record name | 6-METHYL-2-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM85Y56DX1 | |
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Melting Point |
309 to 313 °F (NTP, 1992) | |
Record name | 2-METHYL-6-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20678 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
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